N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a unique combination of functional groups, including an isoxazole ring and an oxadiazole moiety, which contribute to its biological activities. The molecular formula is with a molecular weight of approximately .
The compound is cataloged in various chemical databases, including PubChem and BenchChem, which provide detailed information about its structure and properties . Research studies indicate that compounds of this class exhibit diverse biological activities, making them valuable candidates for further exploration in pharmaceutical applications .
This compound is classified as an amide due to the presence of the carboxamide functional group. It belongs to a broader category of heterocyclic compounds, which are characterized by the incorporation of different elements within their cyclic structures. Specifically, it contains both nitrogen and oxygen heteroatoms within its rings .
The synthesis of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide typically involves several key steps:
These synthetic routes may require optimization to enhance yield and purity .
The molecular structure of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide can be represented using various structural notations:
InChI=1S/C16H13N5O3/c1-9-6-13(20-23-9)15-19-14(24-21-15)8-18-16(22)11-2-3-12-10(7-11)4-5-17-12/h2-7,17H,8H2,1H3,(H,18,22)This notation provides insight into the connectivity of atoms within the molecule .
The compound's molecular weight is , and it has a canonical SMILES representation: CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)NC=C4 . The structural complexity indicates potential interactions with biological targets.
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide may participate in various chemical reactions due to its functional groups:
These reactions highlight the compound's reactivity profile and potential transformations in biological systems .
The mechanism of action for N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide likely involves:
Preliminary studies indicate that such interactions may lead to significant biological effects, including anti-inflammatory and anticancer activities .
Key chemical properties include:
These properties influence the compound's behavior in biological systems and its suitability for various applications .
N-((3-(5-methylisoxazol-3-y)-1,2,4 oxadiazol - 5 - yl)methyl)furan - 3 - carboxamide has shown promise in several scientific fields:
Given its unique structure and potential biological activities, this compound represents a valuable candidate for further research in medicinal chemistry .
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.: 91698-30-5
CAS No.: 68609-92-7
CAS No.: